molecular formula C13H12N2O4 B2419469 (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate CAS No. 731-54-4

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate

Cat. No.: B2419469
CAS No.: 731-54-4
M. Wt: 260.249
InChI Key: VUINFBYKYOTGBG-CSKARUKUSA-N
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Description

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its imidazolidinone core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with phenyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinone core can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenyl group and ester functionality may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinones: Compounds with similar imidazolidinone cores but different substituents.

    Phenyl-substituted imidazoles: Compounds with a phenyl group attached to an imidazole ring.

    Ethyl esters: Compounds with an ethyl ester functionality but different core structures.

Uniqueness

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate is unique due to its specific combination of the imidazolidinone core, phenyl group, and ethyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINFBYKYOTGBG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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